molecular formula C14H21BrN4O4 B583225 4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide CAS No. 952310-00-8

4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide

Cat. No.: B583225
CAS No.: 952310-00-8
M. Wt: 389.25
InChI Key: XPXSEEVHCPYDCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide typically involves a multi-step process. The initial step often includes the nitration of a benzamide derivative, followed by the introduction of an ethoxy group. The piperidinyl group is then added through a substitution reaction. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be used for further research and development .

Scientific Research Applications

4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrochloride
  • 4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Sulfate
  • 4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Phosphate

Uniqueness

4-Amino-2-ethoxy-5-nitro-N-4-piperidinyl-benzamide Hydrobromide is unique due to its specific hydrobromide salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in biochemical research and industrial applications .

Properties

IUPAC Name

4-amino-2-ethoxy-5-nitro-N-piperidin-4-ylbenzamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4.BrH/c1-2-22-13-8-11(15)12(18(20)21)7-10(13)14(19)17-9-3-5-16-6-4-9;/h7-9,16H,2-6,15H2,1H3,(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXSEEVHCPYDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NC2CCNCC2)[N+](=O)[O-])N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.